molecular formula C16H24ClNO2 B252715 N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine

N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine

Cat. No.: B252715
M. Wt: 297.82 g/mol
InChI Key: ICLNYUIOZAQWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and low toxicity. AH-7921 is structurally similar to other opioids such as fentanyl and morphine, but its unique chemical structure makes it a promising candidate for further research and development.

Mechanism of Action

N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine acts as a selective μ-opioid receptor agonist, binding to and activating the μ-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain transmission and the release of dopamine, producing analgesic and euphoric effects. This compound also has some affinity for the δ-opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. It has also been shown to produce mild sedation and respiratory depression at higher doses. This compound has a low potential for abuse and dependence, and its toxicity is relatively low compared to other opioids.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptors, its low toxicity, and its lack of respiratory depression. However, its relatively short duration of action and the need for specialized equipment and facilities for its synthesis and handling may limit its use in some experiments.

Future Directions

There are several potential directions for future research on N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in humans.
3. Evaluation of the potential use of this compound in the treatment of chronic pain and opioid addiction.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety.
In conclusion, this compound is a promising candidate for further research and development as an analgesic drug. Its unique chemical structure and low toxicity make it an attractive alternative to other opioids, and its potential uses extend beyond pain management. Further research is needed to fully explore its potential and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine involves several steps, starting with the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with cycloheptanone to form the intermediate 3-chloro-4,5-dimethoxybenzylcycloheptanone. This intermediate is then reduced using sodium borohydride to form this compound, the final product. The synthesis of this compound has been extensively studied and optimized, and several variations of the method have been developed.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been studied for its potential use as an analgesic drug, particularly in the treatment of chronic pain. It has been shown to have potent analgesic effects in animal models, and its low toxicity and lack of respiratory depression make it an attractive alternative to other opioids. This compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cycloheptanamine

InChI

InChI=1S/C16H24ClNO2/c1-19-15-10-12(9-14(17)16(15)20-2)11-18-13-7-5-3-4-6-8-13/h9-10,13,18H,3-8,11H2,1-2H3

InChI Key

ICLNYUIOZAQWEL-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2CCCCCC2)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCCC2)Cl)OC

Origin of Product

United States

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